Positional Isomerism: para vs. meta Iodine
The compound N-(4-iodophenyl)thiophene-2-sulfonamide (CAS 333434-63-2) is structurally distinguished from its meta-isomer, N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7). The para-iodo substitution creates a linear molecular geometry, whereas the meta-isomer introduces steric hindrance, altering potential binding pocket interactions . This difference is crucial for molecular docking and structure-activity relationship (SAR) studies where specific geometry is required. While head-to-head biological data is limited, the electronic and steric differences are quantifiable via computational parameters. For example, the para-isomer's SMILES notation is `O=S(=O)(Nc1ccc(I)cc1)c2sccc2`, defining its unique 2D structure .
| Evidence Dimension | Molecular Geometry and Steric Profile |
|---|---|
| Target Compound Data | Linear, para-substituted phenyl ring (SMILES: O=S(=O)(Nc1ccc(I)cc1)c2sccc2) . |
| Comparator Or Baseline | N-(3-iodophenyl)thiophene-2-sulfonamide (CAS 565180-58-7); meta-substituted phenyl ring introduces steric hindrance . |
| Quantified Difference | Positional isomerism (para vs. meta). |
| Conditions | In silico structural comparison based on 2D molecular fingerprints. |
Why This Matters
Procuring the precise para-isomer is essential for SAR studies and assays where molecular geometry dictates target binding, as the meta-isomer may exhibit altered or null activity due to steric clashes.
